molecular formula C6H3Cl2N3O2S B3009692 8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride CAS No. 2490402-40-7

8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride

Cat. No. B3009692
CAS RN: 2490402-40-7
M. Wt: 252.07
InChI Key: OKKHOAQGUICXCH-UHFFFAOYSA-N
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Description

8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis and Antimicrobial Activity

8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride has been explored in the synthesis of various heterocyclic compounds, often with a focus on antimicrobial applications. One study involved the synthesis of heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, exploring their potential antimicrobial activities. The study demonstrated the diverse chemical reactivity and utility of such compounds in producing substances with potential biological activity (El‐Emary, Al-muaikel, & Moustafa, 2002).

Potential Antitumor Agents

In the realm of cancer research, this compound derivatives have been synthesized for potential antitumor applications. A study synthesized a series of derivatives with heteroaryloxycarbonyl or heteroarylcarbamoyl substituents and tested them against various tumor cell lines. Some compounds showed moderate activity, highlighting the potential of these derivatives in cancer research (Brzozowski & Sa̧czewski, 2002).

Reactions and Chemical Properties

The chemical properties and reactions of compounds related to this compound have also been a subject of study. For instance, research on pyridine-3-sulfonyl chloride, a compound with a similar sulfonyl chloride group, revealed insights into its reactivity, forming various derivatives through reactions with hydrazine, sodium azide, and other reagents (Cremlyn, Jones, Swinbourne, & Yung, 1980).

Antibacterial Applications

Several studies have focused on the synthesis of novel compounds containing a sulfonamido moiety, including derivatives of this compound, for their potential antibacterial properties. These studies demonstrate the versatility of such compounds in generating effective antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).

Catalytic Applications

Research has also been conducted on the use of related sulfonamide and sulfonyl chloride derivatives as catalysts in chemical reactions. For example, a study investigated the use of a dihydro-2H-benzo[e][1,2,4]thiadiazine derivative as a catalyst for synthesizing various pyrazole derivatives (Khazaei et al., 2015).

properties

IUPAC Name

8-chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3O2S/c7-5-6-10-3-4(14(8,12)13)11(6)2-1-9-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKHOAQGUICXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=N1)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2490402-40-7
Record name 8-chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride
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